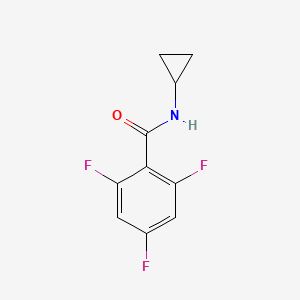

N-Cyclopropyl-2,4,6-trifluorobenzamide

Description

N-Cyclopropyl-2,4,6-trifluorobenzamide: is an organic compound with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol . It is characterized by the presence of a cyclopropyl group attached to a benzamide structure, which is further substituted with three fluorine atoms at the 2, 4, and 6 positions on the benzene ring . This compound is typically a white solid and is soluble in various organic solvents .

Properties

IUPAC Name |

N-cyclopropyl-2,4,6-trifluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-5-3-7(12)9(8(13)4-5)10(15)14-6-1-2-6/h3-4,6H,1-2H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHBPNHCVRVYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=C(C=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2,4,6-trifluorobenzamide can be achieved through several organic synthesis routes. One common method involves the reaction of 2,4,6-trifluorobenzoyl chloride with cyclopropylamine under controlled conditions . The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropyl-2,4,6-trifluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The cyclopropyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

Reduction Reactions: The major product is N-cyclopropyl-2,4,6-trifluoroaniline.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives of the cyclopropyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-Cyclopropyl-2,4,6-trifluorobenzamide exhibit potential as anticancer agents. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can improve the bioavailability of drug candidates. For instance, studies have explored the structure-activity relationships (SAR) of trifluorobenzamide derivatives in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

JAK-2 Inhibition

The compound has also been studied for its role as a JAK-2 inhibitor. JAK-2 plays a critical role in the signaling pathways of several hematological malignancies. Inhibitors targeting JAK-2 are being developed for therapeutic applications in diseases such as myeloproliferative neoplasms and acute lymphoblastic leukemia . The structural modifications involving this compound could lead to enhanced efficacy and selectivity in targeting JAK-2.

Agrochemical Applications

Insecticidal Activity

this compound derivatives have shown promising insecticidal properties. In a study evaluating various derivatives against pests like Plutella xylostella and Spodoptera frugiperda, certain compounds demonstrated significant mortality rates at low concentrations. For example, one derivative exhibited a mortality rate of 97.67% at a concentration of 1 mg/L against Plutella xylostella . This highlights the potential for developing new insecticides based on this compound to manage agricultural pests effectively.

Material Science

Polymer Chemistry

The incorporation of trifluoromethyl groups into polymer matrices has been investigated to enhance thermal stability and chemical resistance. Compounds like this compound can serve as building blocks for synthesizing fluorinated polymers with superior properties for applications in coatings and electronics . The unique characteristics imparted by fluorination can lead to materials that exhibit lower surface energy and improved hydrophobicity.

Summary of Findings

The following table summarizes key applications of this compound:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2,4,6-trifluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins and enzymes .

Comparison with Similar Compounds

- N-Cyclopropyl-2,4,6-trifluoroaniline

- 2,4,6-Trifluorobenzamide

- N-Cyclopropylbenzamide

Comparison: N-Cyclopropyl-2,4,6-trifluorobenzamide is unique due to the presence of both the cyclopropyl group and the trifluorobenzamide structure . This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications . Compared to similar compounds, it exhibits enhanced stability and reactivity, which can be advantageous in synthetic and research applications .

Biological Activity

N-Cyclopropyl-2,4,6-trifluorobenzamide is a compound that has garnered significant attention in scientific research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with various molecular targets, and implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclopropyl group attached to a benzamide framework that is further substituted with three fluorine atoms at the 2, 4, and 6 positions. This configuration contributes to its distinct chemical reactivity and biological activity. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to modulate the activity of various molecular targets through:

- Enzyme Inhibition : It can inhibit certain kinases involved in signaling pathways related to cell growth and differentiation. This inhibition can lead to reduced angiogenesis, which is crucial in treating diseases characterized by abnormal blood vessel formation, such as cancer and diabetic retinopathy .

- Receptor Binding : The compound may bind to receptor sites on cells, influencing cellular responses. For instance, it has been investigated for its potential effects on vascular endothelial growth factor (VEGF) receptors .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization .

- Case Study : In one study involving HeLa and A549 cell lines, treatment with the compound resulted in significant cytotoxic effects. The mechanism was attributed to its ability to disrupt microtubule dynamics, which is essential for mitotic spindle formation during cell division .

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects by modulating immune cell activity. It is believed to inhibit protein tyrosine kinases involved in T-cell activation, which may be beneficial in treating autoimmune diseases like rheumatoid arthritis .

Research Applications

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : It is explored as a lead compound for drug development targeting various diseases including cancer and inflammatory disorders.

- Biochemical Probes : The compound is used as a biochemical probe to study enzyme interactions and cellular signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Cyclopropylbenzamide | Lacks fluorine substitutions | Different reactivity profiles |

| N-Cyclopropyl-2,3,4-trifluorobenzamide | One less fluorine atom | Altered electronic properties |

| N-(1-cyanoethyl)-N-cyclopropyl-2,3,4,5-tetrafluorobenzamide | Complex structure with multiple functional groups | Potentially enhanced biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.